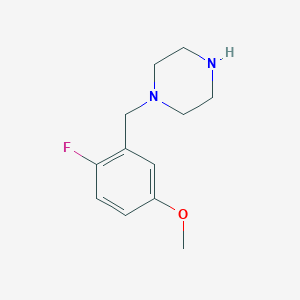
4-Fluoro-3-(piperazin-1-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(piperazin-1-ylmethyl)phenol is an organic compound that features a fluorine atom, a piperazine ring, and a phenol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 4-fluorophenol with piperazine in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
4-Fluoro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluorine atom or modify the piperazine ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups .
科学的研究の応用
4-Fluoro-3-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Fluoro-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the phenol group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and produce therapeutic effects .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and is used in medicinal chemistry.
4-Fluoro-3-(trifluoromethyl)phenol: Similar to 4-Fluoro-3-(piperazin-1-ylmethyl)phenol, but with a trifluoromethyl group instead of a piperazine ring.
Uniqueness
This compound is unique due to the combination of its fluorine atom, piperazine ring, and phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
150019-64-0 |
|---|---|
分子式 |
C12H17FN2O |
分子量 |
224.27 g/mol |
IUPAC名 |
1-[(2-fluoro-5-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2O/c1-16-11-2-3-12(13)10(8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChIキー |
IKJSKPQZMPWISO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)F)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















